Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Description
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative with a molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol . The target compound features an amino group at position 2 and a phenyl substituent at position 5, which confer unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPADMTYAJYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504105 | |
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77505-85-2 | |
| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of α-Bromoacetophenone with Thiourea
One widely reported method involves the reaction of α-bromoacetophenone with thiourea in ethanol under reflux conditions. This reaction proceeds via nucleophilic substitution and cyclization to form the 2-amino-5-phenylthiazole core, which can then be esterified or directly isolated if the ester group is already present on the starting material.
- Reaction conditions: Ethanol as solvent, reflux at approximately 70 °C for 1 hour.
- Procedure: A mixture of thiourea (1.2 equivalents) and α-bromoacetophenone (1 equivalent) is stirred in ethanol. After completion, the mixture is cooled, poured into ice-cold water, and the precipitate is filtered and dried.
- Yield: High yields reported, often exceeding 90%.
- Advantages: Simple, efficient, and uses readily available reagents.
- Reference example: Synthesis of methyl and ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylates using this method is well documented with melting points and purity data confirming product identity.
Use of Ethyl Bromopyruvate and Thiourea
Another method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux to directly form the ethyl ester-substituted thiazole.
- Reaction conditions: Ethanol solvent, reflux for 24 hours.
- Procedure: Ethyl bromopyruvate (2 mol) and thiourea (3 mol) are refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, concentrated, poured into ice water, and basified to pH 10 with sodium hydroxide to precipitate the product.
- Yield: Approximately 70%.
- Purification: Recrystallization from ethanol.
- Physical properties: Melting point around 175–177 °C.
- Reference: This method is a general procedure for ethyl 2-aminothiazole-4-carboxylate derivatives and can be adapted for the phenyl-substituted variant by using appropriate precursors.
One-Pot Bromination and Cyclization
A more advanced synthetic approach involves a one-pot reaction where bromination of acetoacetate derivatives is followed by cyclization with thiourea derivatives in a single vessel.
- Solvents: Water and tetrahydrofuran (THF).
- Reagents: Acetoacetate esters, N-bromosuccinimide (NBS) for bromination, followed by addition of N-substituted thioureas.
- Conditions: Heating in a water bath to promote cyclization.
- Advantages: Simplifies the process by combining bromination and cyclization steps, improving yield and purity.
- Applications: This method allows for structural diversity in 2-substituted aminothiazoles and is useful for synthesizing derivatives with potential anti-tumor and anti-HIV activities.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, THF | Ethanol is most common; THF used in one-pot methods |
| Temperature | 40–70 °C | Reflux or controlled heating; excessive heat (>100 °C) may degrade amino group |
| Reaction Time | 1–24 hours | Shorter times (~1 h) for α-bromoacetophenone method; longer (~24 h) for ethyl bromopyruvate method |
| Molar Ratios | Thiourea: α-halo compound ~1.2:1 | Slight excess of thiourea to drive reaction |
| pH Adjustment | Basification to pH 9–10 | Using NaOH or caustic soda to precipitate product |
| Purification | Filtration, recrystallization | Recrystallization from ethanol or ethyl acetate for purity |
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Thiourea (1.2 eq), α-bromoacetophenone (1 eq), EtOH, reflux 70 °C, 1 h | Cyclization to form 2-amino-5-phenylthiazole intermediate |
| 2 | Cooling, addition of ice-cold water | Precipitation of product |
| 3 | Filtration and drying | Isolation of crude product |
| 4 | Recrystallization in ethanol | Purification to obtain pure Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |
Research Findings and Analytical Data
- Yield and Purity: Yields typically range from 70% to over 90%, depending on the method and scale. Purity is confirmed by melting point, TLC, and spectroscopic methods.
- Melting Point: Reported melting points for the ethyl ester derivative are around 175–177 °C.
- Structural Confirmation: Crystallographic studies reveal the thiazole ring's planarity and hydrogen bonding involving the amino group, which influences solid-state properties.
- Reaction Efficiency: One-pot methods combining bromination and cyclization reduce reaction steps and improve overall efficiency and product purity.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| α-Bromoacetophenone + Thiourea | α-Bromoacetophenone, Thiourea | Ethanol | Reflux (~70 °C) | ~1 hour | >90 | Simple, high yield, readily available reagents | Requires α-bromoacetophenone |
| Ethyl Bromopyruvate + Thiourea | Ethyl bromopyruvate, Thiourea | Ethanol | Reflux | 24 hours | ~70 | Direct ester formation | Longer reaction time |
| One-pot Bromination + Cyclization | Acetoacetate esters, NBS, Thiourea | Water/THF | 40–70 °C | Several hours | High | Simplified process, structural diversity | More complex setup |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger .
Anticancer Properties
The compound has also shown promise in anticancer research. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Studies have indicated that modifications to the thiazole structure can enhance its efficacy against cancer cells .
Case Study: Synthesis of Derivatives
A study synthesized a series of ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate derivatives, which were evaluated for their antimicrobial and anticancer activities. The compounds demonstrated varied effectiveness, with some showing promising results against specific strains .
Biochemical Research
This compound is utilized in biochemical research for its ability to serve as a building block in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis.
Synthetic Chemistry
Synthesis Methods
Multiple synthesis routes have been developed for this compound, each varying in complexity and yield. The traditional methods often involve multi-step reactions that can be optimized for better efficiency .
| Synthesis Method | Steps Involved | Yield (%) | Notes |
|---|---|---|---|
| Traditional Method | Multi-step reaction involving thiourea and ethyl chloroacetate | >80% | Long reaction time |
| Optimized Method | One-pot synthesis with improved reagents | >90% | Reduced reaction time |
Research indicates that thiazole derivatives exhibit diverse biological activities beyond antimicrobial and anticancer effects. These include:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Positional Effects
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate
- Substituents : Phenylsulfonamido at position 5.
- Synthesis: Reacting ethyl 5-amino-1,3-thiazole-4-carboxylate with phenylsulfonyl chloride (26% yield) .
- Properties : Yellow solid; ¹H NMR (CDCl₃): δ 10.15 (bs, 1H), 8.25 (s, 1H), 7.90–7.50 (m, 5H), 4.40 (q, 2H), 1.40 (t, 3H) .
Ethyl 2-(3-aminophenyl)-4-phenyl-1,3-thiazole-5-carboxylate
- Substituents: 3-Aminophenyl at position 2, phenyl at position 4.
- Molecular Weight : 324.40 g/mol .
- Key Difference : The shifted phenyl group (position 4 vs. 5) alters the molecule’s geometry, affecting π-π stacking interactions in biological systems.
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate
Electronic and Functional Group Modifications
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Substituents : Trifluoromethyl at position 5, phenyl at position 2.
- Synthesis : Unexpected product from thionyl chloride-mediated reactions .
- Properties : Crystal structure reveals a coplanar thiazole and phenyl ring (dihedral angle: 5.15°) .
- Key Difference : The electron-withdrawing trifluoromethyl group increases metabolic stability, a desirable trait in drug design.
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate
- Substituents : Phenylmethylidene (Schiff base) at position 2.
- Synthesis: Condensation of ethyl 2-aminothiazole-4-carboxylate with aldehydes .
- Key Difference : The imine linkage introduces conjugation, altering UV-Vis absorption properties.
Spectral and Physical Properties
- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Features a dihydro-thiazole ring (partial saturation) and thioxo group, influencing NMR shifts and stability .
- Ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate: The guanidino group at position 2 introduces strong basicity, affecting solubility and ionic interactions .
Biological Activity
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of 2-aminothiazoles, which are known for their significant pharmacological properties. The compound's structure features a thiazole ring, which is crucial for its biological activity.
The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes involved in bacterial cell wall synthesis. Notably, it targets UDP-N-acetylmuramate/L-alanine ligase , disrupting the peptidoglycan biosynthesis pathway essential for bacterial survival. This enzymatic inhibition leads to cell lysis and death in susceptible bacterial strains.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. In laboratory studies, it demonstrated notable inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .
- Antifungal Activity : It also displays antifungal properties against strains like Candida albicans and Aspergillus niger. The compound's derivatives have been reported to achieve inhibition rates between 58% and 66% compared to standard antifungal agents .
Anticancer Activity
Research indicates that this compound has potential anticancer effects:
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The IC50 values for these compounds often fall below 10 µg/mL, indicating strong antiproliferative activity .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antibacterial Efficacy : In a comparative study, derivatives of this compound were synthesized and tested against multiple bacterial strains. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with some derivatives outperforming conventional antibiotics like cefepime .
- Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that introducing specific substituents on the phenyl group could increase cytotoxicity by more than twofold against cancer cell lines .
Dosage Effects
The biological activity of this compound varies with dosage:
- At low concentrations, it exhibits antimicrobial and antioxidant effects without significant toxicity.
Metabolic Pathways
This compound undergoes metabolism primarily through liver enzymes such as cytochrome P450, leading to various metabolites that may retain or enhance biological activity.
Summary Table of Biological Activities
Q & A
Q. How do hydrogen bonding patterns in the crystal lattice affect physicochemical properties?
- Impact: Intermolecular H-bonds (e.g., N–H···O=C) enhance thermal stability (TGA data shows decomposition >200°C) and solubility in polar solvents .
- Analysis: Graph set analysis (Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings) in crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
